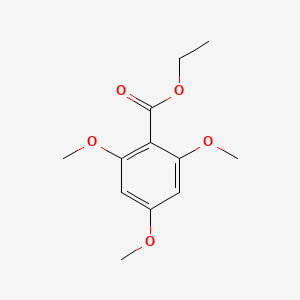

Ethyl 2,4,6-trimethoxybenzoate

CAS No.:

Cat. No.: VC13434186

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O5 |

|---|---|

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | ethyl 2,4,6-trimethoxybenzoate |

| Standard InChI | InChI=1S/C12H16O5/c1-5-17-12(13)11-9(15-3)6-8(14-2)7-10(11)16-4/h6-7H,5H2,1-4H3 |

| Standard InChI Key | FVMZPDGHRFORBF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1OC)OC)OC |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1OC)OC)OC |

Introduction

Chemical Structure and Nomenclature

Ethyl 2,4,6-trimethoxybenzoate features a benzoic acid backbone with three methoxy groups (-OCH₃) at the 2-, 4-, and 6-positions and an ethyl ester group at the carboxylic acid moiety. Its systematic IUPAC name is ethyl 2,4,6-trimethoxybenzoate, and its molecular formula is C₁₂H₁₆O₅ (molecular weight: 240.25 g/mol) .

Structural highlights:

-

SMILES:

CCOC(=O)C1=C(C=C(C=C1OC)OC)OC

The compound’s symmetry and electron-donating methoxy groups influence its reactivity and solubility, making it soluble in organic solvents like ethanol and toluene but poorly soluble in water .

Synthesis and Manufacturing

Primary Synthetic Routes

Ethyl 2,4,6-trimethoxybenzoate is typically synthesized via esterification of 2,4,6-trimethoxybenzoic acid with ethanol under acidic or enzymatic catalysis . An alternative method involves reacting 2,4,6-trimethoxybenzoyl chloride with ethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution :

Large-scale production often employs continuous flow reactors to enhance yield and purity. For example, a reported protocol achieved a purity of >96% using toluene as a solvent and activated carbon for decolorization .

Optimization Strategies

-

Temperature control: Maintaining 60–80°C during esterification minimizes side reactions .

-

Purification: Vacuum distillation and recrystallization from ethanol yield high-purity product (≥95%) .

Physicochemical Properties

Key properties are summarized below:

The compound’s stability under ambient conditions and low hygroscopicity make it suitable for long-term storage .

Applications in Research and Industry

Pharmaceutical Intermediate

Ethyl 2,4,6-trimethoxybenzoate serves as a precursor in synthesizing bioactive molecules. For instance, it is utilized in the production of macrocyclic diamides with potential antitumor activity . Its role in modifying tubulin-microtubule systems has also been explored for cancer therapeutics .

Food and Fragrance Additives

As a natural product isolated from Rauvolfia yunnanensis, it contributes to flavor enhancement in food products and fragrances due to its mild aromatic profile .

Materials Science

The compound’s electron-rich aromatic system makes it a candidate for organic semiconductors and photoinitiators in UV-curable resins .

Recent Research and Future Directions

Antimicrobial Studies

Preliminary studies on vanillin diacrylate polymers incorporating ethyl 2,4,6-trimethoxybenzoate derivatives show moderate antimicrobial activity against E. coli and S. aureus, though less potent than chitosan .

Drug Delivery Systems

Its lipophilicity supports encapsulation in pH-sensitive polymersomes for controlled drug release, particularly in cancer therapy .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume